ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
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Overview
Description
The compound “ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a pyridine ring, a pyrano ring, and an ester group .
Synthesis Analysis
The synthesis of such compounds often involves the use of precursors in reactions leading to the construction of heterocycles . Cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles . The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The exact structure can be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple reactive sites. For example, the carbon atom of the carbonyl group and the carbon atom of the nitrile function are liable to attack by nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the density of a related compound, 4-(2-Aminoethyl)pyridine, is 1.0238 g/mL at 25 °C .Scientific Research Applications
Heterocyclic Compound Synthesis
Research demonstrates the utility of related compounds in synthesizing novel heterocyclic structures, which are crucial in pharmaceuticals and agrochemicals. For example, a study on the synthesis of new pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives and activated carbonyl groups shows the versatility of such compounds in generating N-fused heterocycles with potential biological activity (Ghaedi et al., 2015).
Antimicrobial and Anticancer Agents
Several studies have explored the antimicrobial and anticancer potential of compounds structurally similar to ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial and anticancer agents, showing promising results in vitro (Hafez et al., 2016).
Corrosion Inhibition
Compounds with pyran derivatives have been investigated for their corrosion inhibition properties, highlighting the potential application of similar compounds in protecting metals against corrosion. A study on pyran derivatives as corrosion inhibitors for mild steel in sulfuric acid solution found these compounds to exhibit significant inhibition efficiency, suggesting similar structures could be explored for corrosion inhibition applications (Saranya et al., 2020).
Future Directions
Properties
IUPAC Name |
ethyl 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-5-35-27(32)24-22(18-7-6-11-29-15-18)23-21(36-25(24)28)13-16(2)30(26(23)31)12-10-17-8-9-19(33-3)20(14-17)34-4/h6-9,11,13-15,22H,5,10,12,28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBDQKLPCVYRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C(=O)N(C(=C2)C)CCC4=CC(=C(C=C4)OC)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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